2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

hDHODH inhibition regiochemistry anticancer

2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-46-1) is a synthetic quinoline derivative with molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol. The compound features a 4-oxo-1,4-dihydroquinoline core bearing a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 6-position.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 90034-46-1
Cat. No. B11838867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
CAS90034-46-1
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O
InChIInChI=1S/C17H13NO4/c1-22-12-5-2-10(3-6-12)15-9-16(19)13-8-11(17(20)21)4-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)
InChIKeySIIOLIAKGNVRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-46-1): Physicochemical Identity and Compound-Class Positioning for Procurement Decisions


2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-46-1) is a synthetic quinoline derivative with molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol [1]. The compound features a 4-oxo-1,4-dihydroquinoline core bearing a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 6-position. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 75.6 Ų place it within a lipophilicity range comparable to known quinoline-4-carboxylic acid-based dihydroorotate dehydrogenase (hDHODH) inhibitors [2][3]. This compound belongs to the broader 4-oxo-1,4-dihydroquinoline carboxylic acid chemotype—a scaffold validated across multiple therapeutic programs, including hDHODH inhibition (anticancer/autoimmune), HIV integrase strand transfer inhibition, and serotonin 4 receptor modulation [2][4]. However, the 6-carboxylic acid regiochemistry distinguishes it from the more extensively characterized 3- and 4-carboxylic acid isomers that form the core of fluoroquinolone antibacterials and hDHODH inhibitor leads [5].

Why 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid Cannot Be Substituted by a Generic Quinoline Carboxylic Acid Analog: The Regiochemical and Pharmacophoric Distinction


Within the quinoline carboxylic acid chemical space, subtle variations in carboxylic acid position (C3, C4, or C6) and the oxidation state of the heterocyclic ring (4-oxo vs. fully aromatic) drive divergent target engagement profiles. The 3-carboxylic acid-4-oxo motif defines the fluoroquinolone antibiotic pharmacophore and has been exploited for HIV integrase inhibition, whereas the 4-carboxylic acid-2-aryl scaffold dominates the hDHODH inhibitor landscape [1]. The target compound's 6-carboxylic acid-4-oxo-2-aryl substitution pattern is underrepresented in the published medicinal chemistry literature, making it a genuinely differentiated chemotype. Generic substitution with the more common 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7) would fail to recapitulate the hydrogen-bond donor/acceptor geometry at the C6 position, potentially altering both target affinity and physicochemical properties such as logD and aqueous solubility [2]. Furthermore, the 4-oxo group introduces a keto–enol tautomeric equilibrium that can influence metal-chelation capacity and binding to metalloenzymes—a feature absent in fully aromatic quinoline-4-carboxylic acid analogs [3].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-46-1) Against Key Structural Comparators


Regiochemical Differentiation: 6-Carboxylic Acid vs. 4-Carboxylic Acid Quinoline Analogs for hDHODH Target Engagement Profiling

The target compound carries the carboxylic acid at the C6 position of the 4-oxo-1,4-dihydroquinoline scaffold, whereas the dominant hDHODH inhibitor chemotype bears the carboxylic acid at C4. In a class-level analysis of 2-substituted quinoline-4-carboxylic acids reported by Petrović et al. (2020), the most potent hDHODH inhibitors (e.g., compound 3f) achieved IC₅₀ values in the low nanomolar range, with activity exquisitely dependent on the C4 carboxylic acid engaging a conserved arginine residue in the hDHODH ubiquinone-binding pocket [1]. The C6 carboxylic acid isomer presents a fundamentally different hydrogen-bonding vector and is predicted by molecular docking studies on related scaffolds to alter the interaction network with the hDHODH active site, potentially yielding a distinct selectivity profile or enabling inhibition of hDHODH mutants resistant to C4-carboxylic acid-based inhibitors [2]. Note: direct hDHODH IC₅₀ data for this specific compound have not been published; the differentiation claim rests on class-level structural biology inference.

hDHODH inhibition regiochemistry anticancer autoimmune disease

Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with the 4-Carboxylic Acid Regioisomer 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7)

The target compound (C17H13NO4, MW 295.29) has a computed XLogP3 of 2.7 and TPSA of 75.6 Ų [1]. Its closest regioisomeric analog, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7, C17H13NO3, MW 279.29), has a lower molecular weight and lacks the 4-oxo group, which reduces its hydrogen bond acceptor count (4 vs 5 for the target) and alters its lipophilicity [2]. The 4-oxo group in the target compound enables keto–enol tautomerism, which can modulate both logD₇.₄ (experimentally measured for related quinoline-4-carboxylic acids in the range –1.15 to +1.69) and metal-chelating properties [3]. The 6-COOH group contributes an additional hydrogen bond donor relative to the 4-COOH analog when the 4-oxo group is present, yielding a distinct HBD/HBA ratio that may influence solubility, permeability, and plasma protein binding.

lipophilicity ADME drug-likeness physicochemical property

Biological Activity Differentiation Inferred from the 6-Hydroxy Analog M1: Anticancer and Antileishmanial Potency Benchmarks for the 2-(4-Methoxyphenyl)quinoline Chemotype

The closest analog with published biological activity data is 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (M1), reported by Malghani et al. (2020) [1]. M1 differs from the target compound in three key structural features: (i) 6-OH instead of 6-COOH; (ii) 4-COOH instead of 4-oxo; and (iii) fully aromatic quinoline vs. 1,4-dihydroquinoline. Against HepG2 hepatocellular carcinoma cells, M1 showed an IC₅₀ of 88.6 μg/mL; against HCT-116 colon cancer cells, IC₅₀ was 62.5 μg/mL. Its antileishmanial IC₅₀ was 336.64 μg/mL, and its DPPH radical scavenging IC₅₀ was 562 ng/mL [1]. The target compound's 4-oxo group and C6-COOH are predicted to enhance hydrogen-bonding capacity and potentially improve target binding relative to M1's 6-OH group, but direct comparative data are absent.

anticancer antileishmanial antioxidant cytotoxicity

Differentiation from 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (Lenvatinib Intermediate): Substituent Position and Synthetic Utility Comparison

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 417721-34-7) is a documented intermediate in the synthesis of Lenvatinib, a marketed tyrosine kinase inhibitor [1]. This comparator shares the 4-oxo-1,4-dihydroquinoline-6-carboxylic acid core with the target compound but differs in aryl substitution: the comparator carries a methoxy group at C7, whereas the target compound bears a 4-methoxyphenyl group at C2. The C2-aryl substituent in the target compound extends the molecular scaffold by approximately 4.8 Å (phenyl ring diameter) and introduces additional π–π stacking potential, which is absent in the C7-methoxy analog. This substitution pattern maps more closely onto the 2-arylquinoline-4-carboxylic acid pharmacophore associated with hDHODH and SIRT3 inhibition [2][3].

Lenvatinib intermediate synthetic building block impurity profiling process chemistry

Prioritized Research and Procurement Application Scenarios for 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 90034-46-1)


hDHODH Inhibitor Lead Discovery: Probing the C6-Carboxylic Acid Regioisomer for Resistance-Overcoming Agents

The target compound's 6-carboxylic acid-4-oxo regioisomerism differentiates it from the canonical 4-carboxylic acid hDHODH inhibitor scaffold. Research groups engaged in hDHODH drug discovery—particularly those targeting cancers reliant on de novo pyrimidine biosynthesis or autoimmune diseases such as rheumatoid arthritis—should evaluate this compound as a chemical probe to assess whether the C6-COOH geometry can engage the hDHODH ubiquinone-binding site in a manner that circumvents resistance mutations or reduces off-target activity against related flavoenzymes [1]. The compound's XLogP3 of 2.7 places it within the optimal lipophilicity window (logD₇.₄ = –1.15 to +1.69) established for hDHODH inhibitors with favorable cytotoxicity selectivity indices [2].

Synthetic Intermediate for 2,6-Disubstituted 4-Oxoquinoline Libraries via Carboxylic Acid Derivatization

The C6 carboxylic acid handle provides a versatile synthetic entry point for amide coupling, esterification, or reduction to the corresponding alcohol, enabling parallel library synthesis of 2-aryl-4-oxo-1,4-dihydroquinoline-6-carboxamides, esters, or 6-hydroxymethyl analogs. This contrasts with the more common 3- or 4-carboxylic acid quinoline intermediates, where the carboxylic acid position constrains derivatization vectors. The C2-(4-methoxyphenyl) group can also be demethylated to the phenol for further diversification [1]. Procurement of this compound as a core scaffold therefore enables access to a chemical space underrepresented in commercial screening libraries.

Comparative Metabolism and Physicochemical Profiling Against 4-Carboxylic Acid Quinoline Analogs

For ADME/PK laboratories, the target compound offers a valuable comparator for structure–property relationship (SPR) studies. Its computed TPSA of 75.6 Ų, two hydrogen bond donors, and five hydrogen bond acceptors, combined with a molecular weight of 295.29 Da, position it within Lead-like chemical space but with a distinct HBD/HBA balance relative to the 4-carboxylic acid quinoline series (typically 1 HBD, 4 HBA) [1]. Head-to-head measurement of logD₇.₄, aqueous solubility, microsomal stability, and Caco-2 permeability against 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7) would quantify the impact of the 4-oxo and C6-COOH modifications on oral bioavailability potential [2].

Serotonin 5-HT₄ Receptor Agonist Scaffold Exploration Based on Quinolinecarboxylic Acid Pharmacophore

Patent literature (US 5,753,673) discloses quinolinecarboxylic acid derivatives as serotonin 4 (5-HT₄) receptor agonists with potential applications in gastrointestinal motility disorders [1]. The target compound's 4-oxo-1,4-dihydroquinoline core with a C6 carboxylic acid represents a substitution pattern within the claimed generic structure. Procurement of this compound enables evaluation of whether the C6-COOH regioisomer retains 5-HT₄ agonist activity and whether the 4-methoxyphenyl substituent at C2 modulates receptor subtype selectivity compared to the exemplified compounds.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.